![molecular formula C16H23N5O2 B2742894 8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915926-72-6](/img/structure/B2742894.png)
8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of pyrimidines, which are structurally related to purines, involves oxidative annulation involving anilines, aryl ketones, and DMSO . Another approach involves the synthesis of 8-alkyl [1,2,4]triazolo [5,1-b]purines from 6-nitro [1,2,4]triazolo [1,5-a]pyrimidin-7-ones via successive phosphoryl chloride-mediated chloro-desoxygenation, aminodehalogenation, and reduction .Molecular Structure Analysis
The structure of the compound can be inferred from its name. The “8-(sec-butyl)” indicates a secondary butyl group attached at the 8th position of the purine ring. The “1,7-dimethyl” suggests methyl groups at the 1st and 7th positions. The “3-propyl” indicates a propyl group at the 3rd position. The “1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” suggests an imidazole ring fused with a purine ring, with two carbonyl groups at the 2nd and 4th positions .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used. Nucleophilic substitution and elimination reactions could be relevant, as these are common reactions for compounds with halogen or leaving groups .科学的研究の応用
Pharmacological Potential
Research has explored the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, revealing their potential as ligands for serotonin receptors and their anxiolytic and antidepressant activities. Notably, compounds similar to 8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors, with some displaying significant potential as anxiolytic and antidepressant agents (Zagórska et al., 2009); (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity
Further studies have delved into the receptor affinity and enzyme activity of derivatives, emphasizing the role of structural features in modulating receptor and enzyme interactions. Compounds showing promise in receptor binding and enzyme inhibition suggest avenues for developing treatments targeting specific physiological pathways (Zagórska et al., 2016).
Molecular Docking and SAR Studies
Molecular docking and structure-activity relationship (SAR) studies have been conducted to enhance the understanding of the molecular interactions between these compounds and biological targets. These studies aim to optimize the pharmacological profiles of imidazo[2,1-f]purine derivatives by modifying their structure to improve potency, selectivity, and hydrophilicity (Baraldi et al., 2008).
将来の方向性
The future directions for research on this compound could involve exploring its potential applications in pharmaceutical, biomedical, or food industries. Enzymes from purine and pyrimidine salvage pathways could be employed as biocatalysts in the production of nucleobase, nucleoside, or nucleotide analogs . Further studies could also focus on developing a general regioselective method for preparing 8-alkyl [1,2,4]triazolo [5,1-b]purines .
特性
IUPAC Name |
6-butan-2-yl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-6-8-19-14(22)12-13(18(5)16(19)23)17-15-20(12)9-11(4)21(15)10(3)7-2/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMOTXKRPRABCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C(C)CC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butan-2-yl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2742811.png)
![methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2742812.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2742813.png)
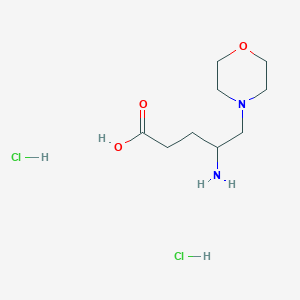
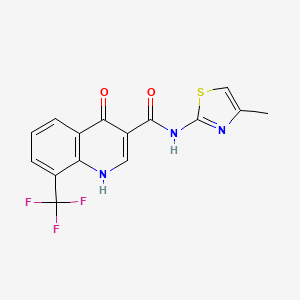

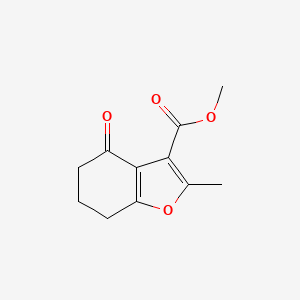
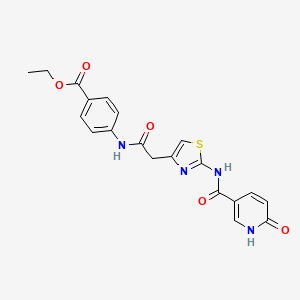
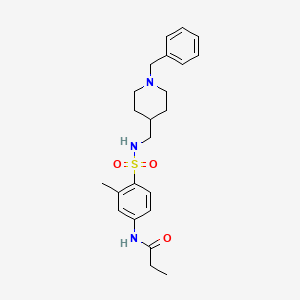
![2-[4-(Benzyloxy)phenoxy]propanoic acid](/img/structure/B2742825.png)
![2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol](/img/structure/B2742826.png)
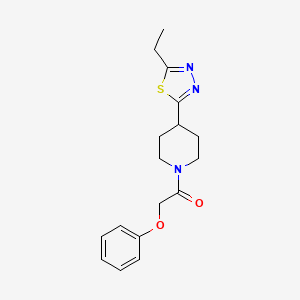
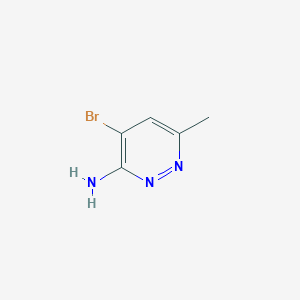
![4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol](/img/structure/B2742834.png)